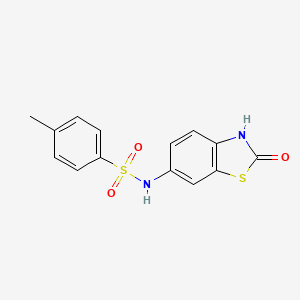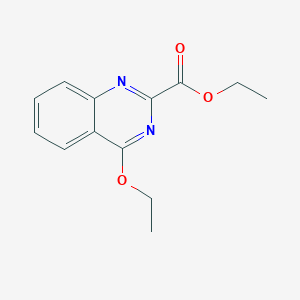
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. It is a quinoline derivative that has been synthesized using various methods and has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine is not fully understood. However, it is believed to exert its biological activity by binding to specific targets in the body. For instance, its inhibitory activity against acetylcholinesterase and butyrylcholinesterase is attributed to its ability to bind to the active site of these enzymes, thereby preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft. This, in turn, enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of Candida albicans by disrupting the fungal cell wall. Moreover, it has been found to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine concentration in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine is its broad-spectrum biological activity. It has been found to have potent activity against various enzymes, cancer cell lines, and fungal pathogens. Moreover, it has been found to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the main limitations of N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine is its limited solubility in water, which can make it difficult to use in certain biological assays.
Future Directions
There are many potential future directions for N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine research. One potential direction is the development of novel drug candidates based on its chemical structure. Another potential direction is the investigation of its mechanism of action and its potential targets in the body. Moreover, further research is needed to determine its efficacy and safety in animal models and humans. Additionally, its potential use in combination therapy with other drugs should be explored. Finally, its potential use in other biomedical applications, such as antiviral and antibacterial therapy, should also be investigated.
Synthesis Methods
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine can be synthesized using various methods. One of the most popular methods is the Buchwald-Hartwig cross-coupling reaction. This method involves the reaction of 2-chloroquinoline with 2-methoxyaniline and piperidine in the presence of a palladium catalyst and a base. The reaction yields N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine as the primary product.
Scientific Research Applications
N-(2-methoxyphenyl)-6-(piperidin-1-ylsulfonyl)quinolin-2-amine has shown promising results in various biological assays. It has been found to have potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase that are involved in the pathogenesis of Alzheimer's disease. It has also shown significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been found to have potent antifungal activity against Candida albicans, which is a common fungal pathogen.
properties
IUPAC Name |
N-(2-methoxyphenyl)-6-piperidin-1-ylsulfonylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-27-20-8-4-3-7-19(20)23-21-12-9-16-15-17(10-11-18(16)22-21)28(25,26)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBYRHRIMQKJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(C=C2)C=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyphenyl)-6-(piperidine-1-sulfonyl)quinolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7544085.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B7544094.png)

![[5-[(Benzylamino)methyl]furan-2-yl]methanol](/img/structure/B7544100.png)


![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)

![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)
![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)